molecular formula C22H16ClFN2O3S B2952888 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine CAS No. 899356-28-6

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine

Cat. No. B2952888
CAS RN: 899356-28-6
M. Wt: 442.89
InChI Key: PBAXCKYYTUNEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains sulfonyl, chlorophenyl, fluorophenyl, and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The quinoline backbone would contribute to the planarity and aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group is typically quite stable but can participate in substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl, chlorophenyl, fluorophenyl, and methoxy groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Molecular Structure and Properties

  • A study examined various derivatives of 4-fluoro-5-sulfonylisoquinoline, including compounds with chlorosulfonyl and fluorophenyl groups, similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine. The research focused on their molecular conformations and intramolecular hydrogen bonding, relevant for understanding the behavior of similar compounds (Ohba et al., 2012).

Antiproliferative Activity

  • A study investigated the modification of combretastatin A-4 and the impact of linkers between the trimethoxyphenyl ring and amino-methoxyquinoline. Derivatives containing sulfone groups, similar in structure to 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine, showed substantial antiproliferative activity against various cancer cell lines (Lee et al., 2011).

Synthetic Processes

  • Research on the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide described a process involving chlorosulfonic acid and amidation, which is relevant to the synthesis methods of similar compounds like 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine (Hayun et al., 2012).

Fluorescence Properties

  • The fluorescence properties of certain 3-hydroxyquinolin-4(1H)-one derivatives were studied, focusing on their cytotoxic activity against cancer cell lines and fluorescence properties. This research provides insights into the potential fluorescence applications of similar compounds (Kadrić et al., 2014).

PET Imaging Agents

  • A study on the synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives for PET imaging in tumor detection highlights the potential use of similar compounds in diagnostic imaging (Chen et al., 2012).

Antimicrobial Activity

  • Synthesis and characterization of new quinazolines, including derivatives of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline, were researched for potential antimicrobial applications. This could inform the antimicrobial properties of similar compounds (Farag et al., 2012).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3S/c1-29-17-8-11-20-19(12-17)22(26-16-6-4-15(24)5-7-16)21(13-25-20)30(27,28)18-9-2-14(23)3-10-18/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAXCKYYTUNEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.